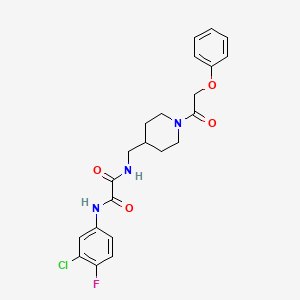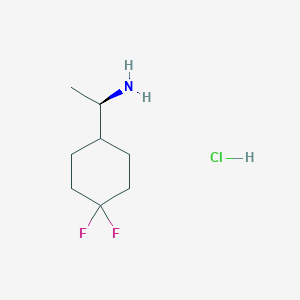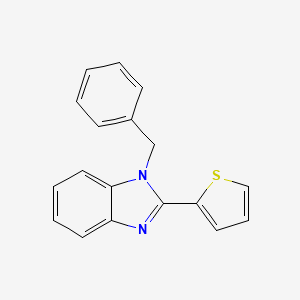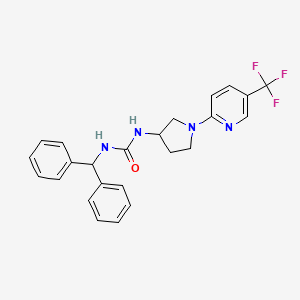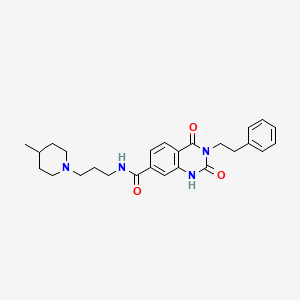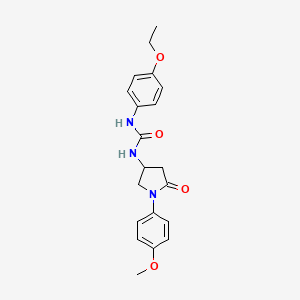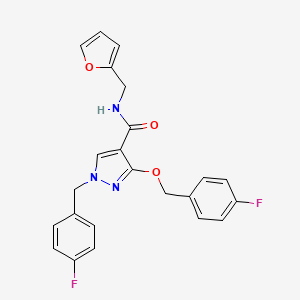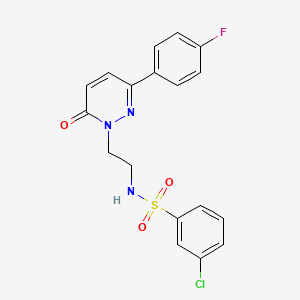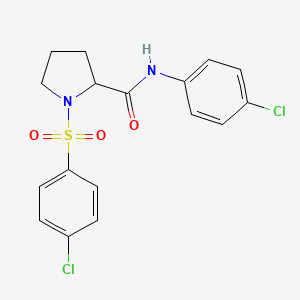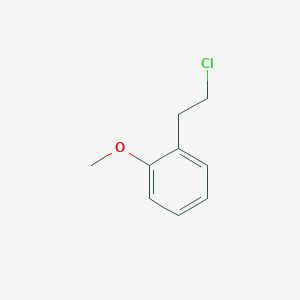
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5-chlorothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5-chlorothiophene-2-carboxamide, also known as BPTC, is a chemical compound that has drawn significant attention from the scientific community due to its potential applications in various fields. BPTC is a heterocyclic compound that contains both oxadiazole and thiophene rings, making it a promising candidate for drug development and other scientific research applications.
Scientific Research Applications
Insecticidal Activity
A series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings were synthesized and evaluated for their insecticidal activities against the diamondback moth (Plutella xylostella). Some compounds exhibited significant insecticidal activities, suggesting the potential of these analogs in developing new insecticides (Qi et al., 2014).
Anticancer Evaluation
Research on 1,3,4-oxadiazole derivatives for anticancer evaluation was conducted, indicating that some compounds possess moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. This underscores the potential of these compounds in anticancer drug development (Ravinaik et al., 2021).
Apoptosis Inducers and Anticancer Agents
A study identified a compound as a novel apoptosis inducer with activity against several breast and colorectal cancer cell lines. This discovery could lead to the development of new anticancer agents targeting specific cellular pathways (Zhang et al., 2005).
Antimicrobial Activity
The synthesis of novel compounds with 1,3,4-oxadiazole rings demonstrated antibacterial activity against various bacterial strains, indicating their potential as antimicrobial agents (Naganagowda & Petsom, 2011).
Optoelectronics and Nonlinear Optical Characterization
New 1,3,4-oxadiazole derivatives were synthesized and characterized for their optical nonlinearity, which may have applications in optoelectronics. This work highlights the utility of these compounds in developing optical limiters and other photonic devices (Chandrakantha et al., 2011).
Mechanism of Action
Target of Action
For instance, pyrazoline derivatives, which share a similar nitrogen-based hetero-aromatic ring structure, have been reported to interact with acetylcholinesterase (AchE), a principal enzyme in the cholinergic nervous system .
Mode of Action
For instance, pyrazoline derivatives have been reported to inhibit AchE activity, affecting normal nerve pulses’ transmission .
Biochemical Pathways
For example, pyrazoline derivatives have been reported to affect the production of reactive oxygen species (ROS), which are involved in various cellular processes .
Result of Action
For instance, pyrazoline derivatives have been reported to have antioxidant, antitumor, and neurotoxic potentials .
properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClN3O2S/c14-8-3-1-7(2-4-8)12-17-18-13(20-12)16-11(19)9-5-6-10(15)21-9/h1-6H,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMJWCFCDDUBBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

